![molecular formula C15H19N3O2 B13916747 3-[4-(1-Piperazinyl)phenyl]-2,6-piperidinedione](/img/structure/B13916747.png)
3-[4-(1-Piperazinyl)phenyl]-2,6-piperidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(1-Piperazinyl)phenyl]-2,6-piperidinedione is a heterocyclic compound that features both piperazine and piperidinedione moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1-Piperazinyl)phenyl]-2,6-piperidinedione typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines. Deprotection with PhSH followed by selective intramolecular cyclization yields the desired piperazinopyrrolidinones .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
化学反応の分析
Types of Reactions
3-[4-(1-Piperazinyl)phenyl]-2,6-piperidinedione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the piperazine ring.
科学的研究の応用
3-[4-(1-Piperazinyl)phenyl]-2,6-piperidinedione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated as a potential therapeutic agent due to its pharmacological properties.
Industry: The compound finds applications in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-[4-(1-Piperazinyl)phenyl]-2,6-piperidinedione involves its interaction with specific molecular targets. The piperazine moiety is known to enhance bioactivity by interacting with biological macromolecules. The compound may inhibit certain enzymes or receptors, leading to its observed pharmacological effects .
類似化合物との比較
Similar Compounds
N-(Substituted-Phenyl)-3-(4-Phenyl-1-Piperazinyl)propanamides: These compounds share a similar piperazine moiety and exhibit potent biological activities.
3-(Piperazin-1-yl)-1,2-benzothiazole Derivatives: These derivatives also contain a piperazine ring and are known for their antibacterial properties.
Uniqueness
3-[4-(1-Piperazinyl)phenyl]-2,6-piperidinedione is unique due to its specific combination of piperazine and piperidinedione moieties, which confer distinct chemical and biological properties
特性
分子式 |
C15H19N3O2 |
|---|---|
分子量 |
273.33 g/mol |
IUPAC名 |
3-(4-piperazin-1-ylphenyl)piperidine-2,6-dione |
InChI |
InChI=1S/C15H19N3O2/c19-14-6-5-13(15(20)17-14)11-1-3-12(4-2-11)18-9-7-16-8-10-18/h1-4,13,16H,5-10H2,(H,17,19,20) |
InChIキー |
WOULORBKOHBDKE-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1C2=CC=C(C=C2)N3CCNCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


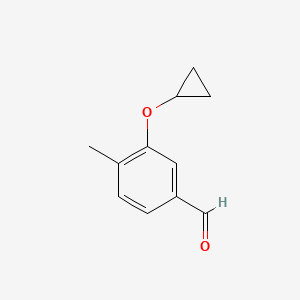
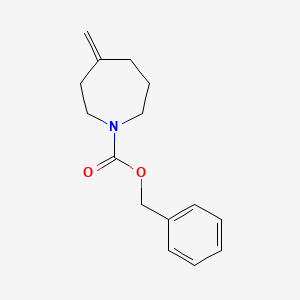
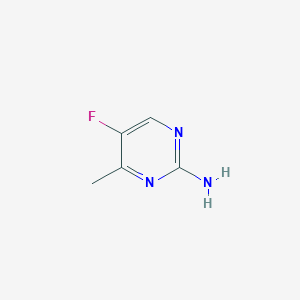
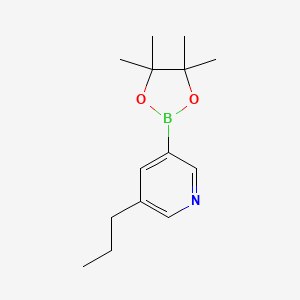
![N-[4-[chloro(difluoro)methoxy]phenyl]-6-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethylamino]-5-(1H-pyrazol-5-yl)pyridine-3-carboxamide](/img/structure/B13916693.png)

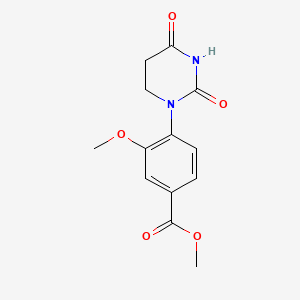

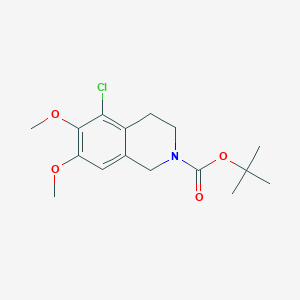

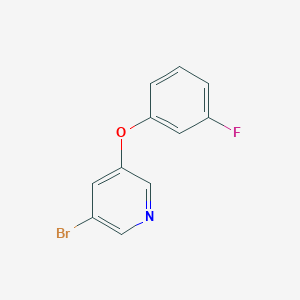
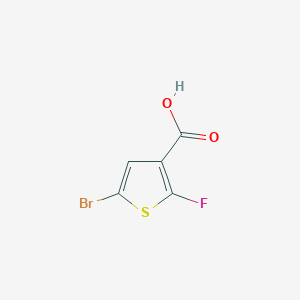
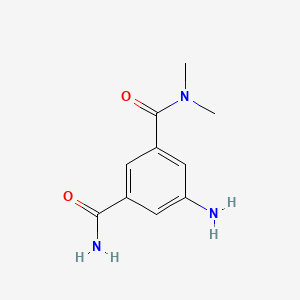
![[5-(azepan-1-ylmethyl)-1H-tetrazol-1-yl]acetic acid](/img/structure/B13916759.png)
